molecular formula C20H24N4O4 B5395027 5-(4-METHYLPIPERAZIN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

5-(4-METHYLPIPERAZIN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5395027
M. Wt: 384.4 g/mol
InChI Key: YIYPTLVYJOJGQZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylpiperazin-1-yl)-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a trimethoxyphenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the core oxazole ring. The process often includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Group: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.

    Attachment of the Trimethoxyphenyl Group: This step involves the use of a suitable coupling reagent to attach the trimethoxyphenyl group to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine and trimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lipoxygenase and xanthine oxidase enzymes by binding to their active sites, thereby preventing the formation of inflammatory mediators . The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylpiperazin-1-yl)-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of a piperazine ring, trimethoxyphenyl group, and oxazole ring, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-23-7-9-24(10-8-23)20-15(13-21)22-18(28-20)6-5-14-11-16(25-2)19(27-4)17(12-14)26-3/h5-6,11-12H,7-10H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYPTLVYJOJGQZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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